Prosulfocarb

Overview

Description

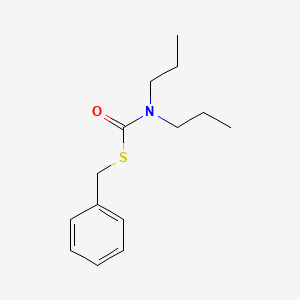

Prosulfocarb is a monothiocarbamic ester that is carbamothioic S-acid substituted by two propyl groups at the nitrogen atom and a benzyl group at the sulfur atom . It has a role as an environmental contaminant, a xenobiotic, and a herbicide . It is a member of benzenes and a monothiocarbamic ester .

Molecular Structure Analysis

The molecular formula of this compound is C14H21NOS . The IUPAC name is S-benzyl N,N-dipropylcarbamothioate . The InChI is InChI=1S/C14H21NOS/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 . The Canonical SMILES is CCCN(CCC)C(=O)SCC1=CC=CC=C1 .

Physical and Chemical Properties Analysis

This compound has a melting point of less than 20°C and a boiling point of 341°C . Its relative density is 1.04 g/cm3 at 20.5°C .

Scientific Research Applications

Prosulfocarb Use and Environmental Impact

This compound, a thiocarbamate herbicide, is increasingly used due to the growing bioresistance of weeds to certain pesticides. Its environmental and food impact has been observed, particularly its transfer from targeted crops to untargeted parcels. Studies highlight the volatilization effect explaining the pollution of lone parcels and hedge inefficiency against residue spreads (Devault et al., 2019).

Atmospheric Oxidation and Degradation

The atmospheric degradation of this compound, particularly in gas-phase under different NOx concentrations, has been explored. Notably, significant ozone and aerosol formation were observed following the reaction of this compound with OH radicals, with benzaldehyde and other compounds detected as main carbon-containing gas-phase products (Muñoz et al., 2018). Additionally, research on the degradation of this compound by hydroxyl radicals in both gas and aqueous phase reveals insights into the environmental risks, mechanisms, kinetics, and products of these reactions, including the toxicity-reduced process of this compound degradation (Bo et al., 2020).

Agricultural Soil Amendment and Herbicide Behavior

The dissipation, persistence, and mobility of this compound in soil, both unamended and amended with green compost, have been studied. This research provides insights into the herbicide's behavior under different agricultural practices, including its interaction with organic amendments, which affect its absorption by weeds (Marín-Benito et al., 2018).

Bioavailability and Biodegradation

The bioavailability and biodegradation of this compound in soil have been evaluated,highlighting the role of active microbial degraders and the potential for bioremediation. The study found that while isolated cultures were active in mineral medium with this compound as the sole carbon source, they had adverse effects on the indigenous soil microflora, affecting biodegradation in the soil (Gennari et al., 2002).

Fate in Soil and Sediment-Water Systems

The fate of this compound in agricultural soil and sediment-water systems has been explored. Studies on transformation routes, mineralization, and the formation of nonextractable residues provide important insights into the environmental fate of this herbicide. The bioavailability in these systems was found to be low, with volatility in the presence of water identified as a significant factor (Braun et al., 2017).

Residue Management and Maximum Residue Levels

Research on modifying existing maximum residue levels for this compound in herbs and edible flowers indicates the importance of managing residues in agricultural produce. This study assessed the risk to consumer health from residues resulting from the use of this compound, concluding that intake of these residues is unlikely to present a health risk (Bellisai et al., 2022).

Herbicide Resistance and Management

Studies on the effectiveness of this compound against various weed species, such as Vulpia myuros, reveal insights into herbicide resistance and the importance of optimizing spray timing for maximum control of resistant weeds (Akhter et al., 2021). Additionally, the investigation into the inheritance of evolved thiocarbamate resistance in rigid ryegrass populations highlights the genetic basis of herbicide resistance and suggests multiple mechanisms of this compound resistance in this species (Brunton et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Prosulfocarb is a thiocarbamate herbicide . The primary targets of this compound are the protein acetyl-CoA carboxylase (ACCase) of group A herbicides and the target protein acetohydroxyacid synthase of group B herbicides . These proteins are crucial for the growth and development of plants, particularly in cereals .

Mode of Action

This compound is selective and is absorbed by the roots and shoots (coleoptile) of germinating seedlings . It inhibits growth in the meristematic region . This compound’s action involves the sulphohydric alkylation of key phytohormones, especially inhibiting those driven by long chain fatty acid synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of long-chain fatty acids . By alkylating key phytohormones, this compound disrupts the normal functioning of these pathways, leading to inhibited growth in plants .

Pharmacokinetics

It is known that this compound is applied at a rate of more than 1 kg/hectare .

Result of Action

The result of this compound’s action is the effective control of weeds, thus securing and sustaining crop yield and quality . The intensive use of herbicides like this compound can lead to environmental contamination and the selection of pesticide-resistant weeds .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of this compound. The compound’s transfer mode from targeted crops to untargeted parcels has been investigated, highlighting the volatilization effect to explain the pollution of lone parcels and hedge inefficiency against residue spreads . This suggests that environmental factors such as wind and temperature could influence the distribution and effectiveness of this compound .

Biochemical Analysis

Biochemical Properties

It is known that Prosulfocarb is involved in the inhibition of certain enzymes, which leads to the death of the weed .

Cellular Effects

It is known that this compound can have an impact on the metabolic processes of the weed cells, leading to their death .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of certain enzymes in the weed cells. This inhibition disrupts the normal functioning of the cells, leading to their death .

Temporal Effects in Laboratory Settings

It is known that this compound can have long-term effects on the weed cells, leading to their death .

Dosage Effects in Animal Models

It is known that this compound can have toxic effects at high doses .

Metabolic Pathways

It is known that this compound can interact with certain enzymes and cofactors in the weed cells, disrupting their normal metabolic processes .

Transport and Distribution

It is known that this compound can be transported within the weed cells, leading to their death .

Subcellular Localization

It is known that this compound can interact with certain subcellular structures in the weed cells, disrupting their normal functioning .

Properties

IUPAC Name |

S-benzyl N,N-dipropylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLVQOSNDJXLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS | |

| Record name | CARBAMOTHIOIC ACID, DIPROPYL-, S-(PHENYLMETHYL) ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058119 | |

| Record name | Prosulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Ullmann] | |

| Record name | Prosulfocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | Prosulfocarb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52888-80-9 | |

| Record name | CARBAMOTHIOIC ACID, DIPROPYL-, S-(PHENYLMETHYL) ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Prosulfocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52888-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prosulfocarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052888809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prosulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-benzyl N,N-dipropylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-benzyl N,N-dipropylcarbamothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSULFOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VCE6FU50D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.